1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane
Description
Properties
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoro-2-iodopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF5I/c4-2(5,6)1(10)3(7,8)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUBRRRXPHGLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF5I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672910 | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-59-1 | |
| Record name | Propane, 1-chloro-1,1,3,3,3-pentafluoro-2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 1 Chloro 1,1,3,3,3 Pentafluoro 2 Iodopropane
Reductive Transformations and Dehalogenation Reactions
Reductive Elimination of Iodine and Chlorine
Information regarding the specific conditions and mechanisms for the reductive elimination of both iodine and chlorine from 1-chloro-1,1,3,3,3-pentafluoro-2-iodopropane is not available. This would involve the simultaneous or sequential removal of the two halogen atoms to form an alkene.
Reactivity with Metal Hydrides and Reducing Agents
While fluorinated organic compounds can react with strong reducing agents, specific studies detailing the reaction of this compound with metal hydrides (e.g., NaBH₄, LiAlH₄) or other reducing agents could not be found. Such reactions would be expected to lead to hydrodehalogenation products, but the specific products, yields, and reaction mechanisms remain uncharacterized in publicly accessible literature.
Mechanistic Studies of Dehydrohalogenation Processes
Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form an alkene. In the case of this compound, this would likely involve the removal of the iodine atom and a hydrogen from an adjacent carbon. However, no mechanistic studies detailing the specific base, solvent, and temperature conditions, nor the regioselectivity and stereoselectivity of this process for this compound have been found.
Nucleophilic Substitution and Elimination Pathways
Vicinal Dehalogenation Reactions
Vicinal dehalogenation is the removal of two halogen atoms from adjacent carbon atoms. For this compound, this would involve the removal of the chlorine and iodine atoms. While studies on the dehalogenation of other vicinal dihalides exist, specific research detailing the reagents (e.g., iodide ions, zinc dust) and mechanisms for this reaction with this compound is not available.
Sₙ1 and Sₙ2 Reaction Competitions in Fluorinated Environments
The competition between Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution) reactions is a central theme in organic chemistry. The highly fluorinated environment of this compound would significantly influence the stability of potential carbocation intermediates (favoring or disfavoring Sₙ1 pathways) and the accessibility of the electrophilic carbon to nucleophilic attack (affecting Sₙ2 pathways). However, no specific experimental studies or theoretical calculations on the Sₙ1/Sₙ2 competition for this compound could be located.
Electrophilic and Radical Addition Reactions
The weak C-I bond in this compound readily undergoes homolytic cleavage upon initiation by heat or light, generating the 1-chloro-1,1,3,3,3-pentafluoro-2-propyl radical. This radical species is a key intermediate in addition reactions to unsaturated systems.
The 1-chloro-1,1,3,3,3-pentafluoro-2-propyl radical can add across the double or triple bonds of various unsaturated compounds, such as alkenes and alkynes. This process, a type of atom transfer radical addition (ATRA), typically proceeds via a chain mechanism. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate.
For instance, in the photochemical addition of a similar compound, trifluoroiodomethane (CF3I), to 1,3,3,3-tetrafluoropropene, two regioisomeric adducts are formed. rsc.org This suggests that the addition of the 1-chloro-1,1,3,3,3-pentafluoro-2-propyl radical to an unsymmetrical alkene would also likely yield a mixture of products, with the thermodynamically more stable radical intermediate being favored. The general mechanism involves the following steps:
Initiation: Homolytic cleavage of the C-I bond to form the perfluoroalkyl radical.
Propagation: Addition of the radical to the unsaturated system to form a new carbon-centered radical, which then abstracts an iodine atom from another molecule of the starting material to yield the product and regenerate the perfluoroalkyl radical.
Termination: Combination of two radical species.
The efficiency and selectivity of these reactions can be influenced by factors such as the nature of the unsaturated substrate, the reaction temperature, and the presence of radical initiators or inhibitors.
| Substrate | Radical Precursor | Product(s) | Yield (%) | Conditions |
| 1,3,3,3-Tetrafluoropropene | Trifluoroiodomethane | 1,1,1,2,4,4,4-Heptafluoro-3-iodobutane and 1,1,1,3-Tetrafluoro-3-iodo-2-trifluoromethylpropane | High | Photochemical |
| Alkenes | Perfluoroalkyl Iodides | Iodoperfluoroalkylation products | Moderate to Good | Photochemical, Na2S2O3 |
This table presents data for analogous reactions to illustrate the expected outcomes for this compound.
Derivatives of this compound containing an appropriately positioned unsaturated moiety can undergo intramolecular radical cyclization. The generation of the radical at the 2-position of the propane (B168953) chain can be followed by an intramolecular addition to a double or triple bond within the same molecule, leading to the formation of cyclic, often heterocyclic, structures.
The success of such cyclizations depends on several factors, including the length of the tether connecting the radical center and the unsaturated group, the substitution pattern of the unsaturated system, and the reaction conditions. 5-endo-trig cyclizations, while sometimes disfavored by Baldwin's rules, have been observed in radical systems, particularly with fluorine-containing substrates. The formation of unique fluorine-containing oxetanes and oxolanes through intramolecular radical cyclization of iodine-containing fluoroolefins has been reported. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
The disparate reactivity of the C-I, C-Cl, and C-F bonds in this compound allows for selective activation and functionalization using transition metal catalysts, most notably palladium and copper complexes.
The carbon-iodine bond is significantly more susceptible to oxidative addition to low-valent transition metal centers than the carbon-chlorine or carbon-fluorine bonds. This reactivity difference is the basis for selective cross-coupling reactions where the iodine atom is replaced with a new carbon-based group.
In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, the catalytic cycle would involve:
Oxidative addition of the C-I bond of this compound to a Pd(0) complex.
Transmetalation of an organic group from an organometallic reagent (e.g., an organoboron or organotin compound) to the palladium center.
Reductive elimination of the coupled product, regenerating the Pd(0) catalyst.
Copper-mediated cross-coupling reactions are also effective for forming C-C bonds with perfluoroalkyl iodides. nih.govresearchgate.net
| Coupling Partner | Catalyst System | Product Type |
| Arylboronic acids | Pd(0) / Ligand | Aryl-substituted pentafluoropropane |
| Alkenylstannanes | Pd(0) / Ligand | Alkenyl-substituted pentafluoropropane |
| Terminal alkynes | Pd(0) / Cu(I) | Alkynyl-substituted pentafluoropropane |
This table illustrates potential cross-coupling reactions based on the known reactivity of perfluoroalkyl iodides.
The high chemoselectivity for the C-I bond allows for the functionalization of the 2-position of the propane chain while leaving the C-Cl and C-F bonds intact. This is a significant advantage in the synthesis of complex fluorinated molecules, as the remaining halogen atoms can be targeted in subsequent reaction steps under different conditions.
The selective activation of a single C-F bond in a trifluoromethyl group has been demonstrated to be a significant challenge, often requiring specific catalytic systems. nih.gov The C-Cl bond is also less reactive than the C-I bond in typical palladium-catalyzed cross-couplings. This hierarchy in reactivity (C-I > C-Cl > C-F) is a cornerstone of the synthetic utility of polyhalogenated compounds like this compound.
Rearrangement Processes and Isomerization Dynamics
While less common than addition or coupling reactions, rearrangement processes involving this compound or its derivatives are conceivable, particularly under radical or thermal conditions.
Theoretical studies have shown that 1,2-fluorine atom migrations in perfluoroalkyl radicals are thermodynamically favored when the fluorine atom moves from a less branched to a more branched carbon center. nih.gov The activation barriers for such rearrangements can be overcome at elevated temperatures or through photochemical activation. nih.gov This suggests that the 1-chloro-1,1,3,3,3-pentafluoro-2-propyl radical could potentially undergo isomerization through a fluorine shift, although this has not been experimentally verified for this specific compound.
Isomerization of related fluorinated compounds, such as the cis-trans isomerization of fluorine-substituted azobenzene derivatives, has been studied, indicating that fluorine substitution can significantly influence the dynamics of such processes. rsc.org However, for a saturated system like this compound, significant rearrangement of the carbon skeleton is unlikely under standard conditions. Any observed isomerization would more likely involve radical intermediates and halogen migrations.
Dyotropic Rearrangements in Halogenated Systems
Dyotropic rearrangements are a class of pericyclic valence isomerizations where two σ-bonds migrate intramolecularly and simultaneously. chem-station.com In a Type I dyotropic reaction, the two migrating groups exchange their positions. illinois.edu These reactions are formally classified as [σs2 + σs2] pericyclic reactions and are thermally allowed. illinois.edu While a wide variety of atoms and groups can participate in these rearrangements, their occurrence in polyhalogenated aliphatic systems is a subject of significant mechanistic interest.
For a molecule such as this compound, a hypothetical Type I dyotropic rearrangement would involve the interchange of the chlorine and iodine atoms between the C-1 and C-2 positions. This process would lead to its isomer, 2-chloro-1,1,3,3,3-pentafluoro-1-iodopropane. The feasibility of such a rearrangement is governed by the transition state's stability, which is influenced by steric and electronic factors. The simultaneous breaking and forming of two carbon-halogen bonds is a high-energy process, but the highly substituted and sterically crowded nature of the propane backbone could potentially lower the activation barrier.
While direct experimental evidence for a dyotropic rearrangement in this compound is not extensively documented in the literature, studies on related organometallic systems demonstrate the principle. For instance, palladium-based dyotropic rearrangements have been observed where a C-Pd(IV) bond undergoes a metathesis with a vicinal C-C bond. nih.govnih.gov These processes, although involving a metal, highlight the possibility of 1,2-interchanges of vicinal bonds under specific conditions. nih.gov Theoretical studies using density functional theory (DFT) have been employed to explore the mechanisms of dyotropic rearrangements, confirming that they can proceed through concerted pathways. ucdavis.edu
The table below outlines the hypothetical reactant, transition state, and product for a Type I dyotropic rearrangement of the target compound.
| Species | Structure | Key Feature |
| Reactant | CF₃-CHI-CF₂Cl | Iodine on C-2, Chlorine on C-1 |
| Transition State | [CF₃-C(I--Cl)-CF₂]‡ | Four-membered ring with partial bonds between C1, C2, I, and Cl |
| Product | CF₃-CHCl-CF₂I | Chlorine on C-2, Iodine on C-1 |
Isomerization Pathways and Stability Analyses
The stability of highly halogenated alkanes like this compound is a critical aspect of their chemistry. The presence of numerous electronegative fluorine atoms generally imparts high thermal stability due to the strength of the C-F bond. However, the C-I bond is significantly weaker and represents the most likely site for thermal or photochemical decomposition.
Potential isomerization pathways for this compound, aside from dyotropic rearrangements, could include:
Radical-mediated isomerization: Homolytic cleavage of the C-I bond can generate a secondary radical at the C-2 position. Subsequent halogen atom transfer could lead to the formation of other constitutional isomers, although this is generally less favorable than recombination or elimination.
Elimination-Addition Pathways: Under basic conditions, elimination of HI is a plausible reaction, which would lead to a fluorinated propene. Subsequent re-addition of HI could potentially lead to a mixture of isomers.
The stability of per- and polyfluoroalkyl substances (PFAS) is well-known, contributing to their environmental persistence. researchgate.net However, the reactivity can be influenced by the specific halogen present. Studies on related α-fluorinated azidoalkanes have explored their stability and reactivity, providing a comparative framework for understanding compounds with other functional groups adjacent to fluorinated carbons. nih.gov The stability of structural isomers of PFAS can also differ, with branched isomers sometimes degrading more rapidly than linear ones. researchgate.net For this compound, the secondary nature of the C-I bond may influence its stability relative to a primary iodoalkane isomer.
Hypervalent Iodine Chemistry Involving Related Structures
The iodine atom in this compound can be oxidized to a hypervalent state, typically Iodine(III) (a λ³-iodane) or Iodine(V) (a λ⁵-iodane). diva-portal.orgacs.org This transformation dramatically alters the reactivity of the molecule, converting the iodo group from a good leaving group into a powerful electrophile or a transfer agent for the attached alkyl group.
Synthesis and Reactivity of Alkyliodonium Compounds
Hypervalent iodine(III) compounds can be synthesized from alkyl iodides through oxidation. The oxidation of perfluoroalkyl iodides, which are structurally related to the target compound, has been shown to produce [bis(trifluoroacetoxy)iodo]perfluoroalkanes. organic-chemistry.org These reactions are typically carried out using strong oxidizing agents in the presence of suitable ligands.
A plausible synthesis of a hypervalent iodine(III) derivative from this compound would involve its oxidation with reagents such as meta-chloroperoxybenzoic acid (mCPBA) or sodium perborate in a carboxylic acid solvent like acetic acid or trifluoroacetic acid. organic-chemistry.org This would yield an alkyl-λ³-iodane, such as a (diacetoxyiodo) or (bis(trifluoroacetoxy)iodo) derivative.
Table of Common Oxidizing Systems for Iodoalkane Oxidation
| Oxidizing Agent | Ligand Source | Typical Product |
| m-Chloroperoxybenzoic acid (mCPBA) | Acetic Acid | (Diacetoxyiodo)alkane |
| Sodium Perborate | Acetic Acid | (Diacetoxyiodo)alkane |
| Oxone | Trifluoroacetic Acid | (Bis(trifluoroacetoxy)iodo)alkane |
Once formed, these alkyliodonium compounds are potent electrophiles. Their reactivity is characterized by the transfer of the attached alkyl group to a nucleophile, with the iodonio group acting as a leaving group. This makes them valuable reagents for fluoroalkylation reactions. For example, they can be used to alkylate amines, heterocycles, and other nucleophiles with the 1-chloro-1,1,3,3,3-pentafluoro-2-propyl group.
Oxidative Transformations and Ligand Exchange Reactions
The initial oxidation of the iodine center is a key oxidative transformation. Following this, ligand exchange reactions can be used to modify the properties and reactivity of the hypervalent iodine compound. acs.org For instance, the trifluoroacetate ligands in a [bis(trifluoroacetoxy)iodo]alkane are good leaving groups but can render the compound moisture-sensitive. They can be exchanged for other ligands, such as tosylates, to create more stable and handleable reagents like [hydroxy(tosyloxy)iodo]perfluoroalkanes. organic-chemistry.org
These ligand exchange reactions typically proceed by treating the initial hypervalent iodine compound with the desired ligand source. For example, adding p-toluenesulfonic acid (TsOH) to a solution of the (diacetoxyiodo) derivative could yield the corresponding (ditosyloxyiodo) compound or a mixed ligand species.
The general scheme for these reactions is:
Oxidation: R-I + [Oxidant] + 2 L⁻ → R-IL₂ (where R = 1-chloro-1,1,3,3,3-pentafluoro-2-propyl; L = acetate, trifluoroacetate)
Ligand Exchange: R-IL₂ + 2 L'⁻ → R-IL'₂ + 2 L⁻ (where L' = tosylate, etc.)
This chemistry opens up a wide range of synthetic possibilities, allowing the 1-chloro-1,1,3,3,3-pentafluoro-2-propyl moiety to be introduced into various organic molecules through reactions that are not possible with the parent iodoalkane.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 1 Chloro 1,1,3,3,3 Pentafluoro 2 Iodopropane
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹⁹F NMR) for Mechanistic Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. For 1-chloro-1,1,3,3,3-pentafluoro-2-iodopropane, both ¹H and ¹⁹F NMR provide unique insights into its chemical environment, connectivity, and stereochemistry. The single proton on the second carbon (C2) and the five fluorine atoms distributed across the first and third carbons (C1 and C3) serve as sensitive probes of the molecule's structure.
NMR spectroscopy is paramount in determining the outcome of chemical reactions, particularly those involving regioselectivity and stereoselectivity. The synthesis of this compound or its subsequent reactions can lead to the formation of isomers.
The structure of this compound features a chiral center at the C2 carbon, meaning it can exist as two enantiomers. While standard NMR cannot distinguish between enantiomers, if the compound reacts to introduce a second chiral center, the resulting diastereomers can be readily identified and quantified by NMR. The distinct spatial arrangement of atoms in diastereomers leads to different chemical shifts (δ) and spin-spin coupling constants (J). For instance, the coupling constants between the proton at C2 and the fluorine atoms at C1 and C3 would differ between diastereomers, providing definitive structural proof. rsc.org ¹⁹F NMR is particularly powerful in this regard due to its high sensitivity and wide chemical shift range. nih.govresearchgate.net
Table 1: Hypothetical NMR Data for Distinguishing Diastereomers (A and B) in a Reaction Product
| Parameter | Diastereomer A | Diastereomer B | Significance |
|---|---|---|---|
| δ (¹H, C2-H) | 4.85 ppm | 4.95 ppm | Different magnetic environments lead to distinct chemical shifts. |
| ³J(H-F) coupling (C2-H to C3-F₃) | 8.5 Hz | 6.2 Hz | Coupling constants are sensitive to the dihedral angle between coupled nuclei, which differs in diastereomers. |
| δ (¹⁹F, C1-F₂) | -68.2 ppm | -70.1 ppm | Fluorine chemical shifts are highly sensitive to subtle changes in the electronic and steric environment. nih.gov |
The single C-C bonds in the propane (B168953) backbone allow for rotation, leading to different rotational isomers, or conformers. chemistrysteps.com The conformational profile of this compound is influenced by steric hindrance between the bulky iodine atom, the -CF₂Cl group, and the -CF₃ group, as well as electrostatic interactions between the electronegative halogen atoms. nih.gov
Conformational analysis of similar fluorinated alkanes has shown that gauche and anti conformations have distinct energy levels. nih.govresearchgate.net Variable-temperature (VT) NMR spectroscopy can be employed to study these dynamic processes. At low temperatures, the rotation around the C-C bonds may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each populated conformer. By analyzing the changes in the spectrum as a function of temperature, thermodynamic parameters for the conformational equilibrium, such as the energy barrier to rotation, can be determined. The Karplus equation, which relates J-couplings to dihedral angles, is a key tool in these analyses. nih.gov
Vibrational Spectroscopy (IR, Raman) for Intermolecular Interactions and Reaction Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. wikipedia.org These methods are exceptionally useful for identifying functional groups and studying intermolecular interactions, such as halogen bonding.
The presence of a highly polarizable iodine atom attached to a strongly electron-withdrawing pentafluoropropyl group makes this compound an excellent halogen bond (XB) donor. nih.govrsc.org The electron density on the iodine atom is pulled away by the fluorine atoms, creating a region of positive electrostatic potential known as a σ-hole on the iodine atom opposite the C-I bond. This σ-hole can interact favorably with Lewis bases (XB acceptors) like amines or ethers. acs.orgnih.gov
This non-covalent interaction can be observed using vibrational spectroscopy. Upon formation of a halogen bond, the vibrational frequency of the C-I bond is expected to shift. Typically, this results in a red-shift (a shift to lower wavenumber) in the C-I stretching frequency in the IR or Raman spectrum, accompanied by an increase in intensity. The magnitude of this shift correlates with the strength of the halogen bond. acs.org
Table 2: Expected Vibrational Frequency Shifts upon Halogen Bonding
| Vibrational Mode | Typical Frequency (Free Molecule) | Expected Frequency (XB Complex) | Reason for Shift |
|---|---|---|---|
| C-I Stretch | ~500-600 cm⁻¹ | Lower (Red-Shift) | Weakening of the C-I bond due to donation of electron density from the Lewis base into the σ* antibonding orbital of the C-I bond. acs.org |
| Lewis Base Mode (e.g., C-N stretch) | Variable | Higher or Lower | Perturbation of the Lewis base's electronic structure upon interaction with the iodine atom. |
The ability of IR and Raman spectroscopy to provide real-time data without sample extraction makes them ideal for in-situ reaction monitoring. americanpharmaceuticalreview.comspectroscopyonline.com By immersing a fiber-optic probe into a reaction vessel, the progress of a reaction involving this compound can be tracked continuously. researchgate.netresearchgate.net
For example, in a reaction where the C-I bond is cleaved, such as a radical perfluoroalkylation or a halogen-lithium exchange, the disappearance of the characteristic C-I vibrational band could be monitored to determine the reaction rate and endpoint. americanpharmaceuticalreview.com Simultaneously, the appearance of new peaks corresponding to the product's functional groups would confirm the conversion. This real-time analysis allows for precise control over reaction conditions and provides valuable kinetic data that is often inaccessible through traditional offline methods. youtube.com
Mass Spectrometry Techniques in Reaction Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (Molecular Weight: ~294.4 g/mol ), electron ionization (EI) would likely induce fragmentation. The weakest bond in the molecule is the C-I bond, making its cleavage a highly probable initial fragmentation event. This would lead to the loss of an iodine radical (I•, 127 amu) and the formation of a cation with an m/z corresponding to [M-I]⁺.
A key feature in the mass spectrum of this compound would be the isotopic pattern of chlorine. tutorchase.com Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. youtube.comlibretexts.org Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (an M⁺ peak and an M+2 peak) separated by two m/z units, with a relative intensity ratio of 3:1. libretexts.org Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute to such patterns.
Table 3: Predicted Major Ions in the Mass Spectrum of this compound
| Ion | Formula | Predicted m/z | Comments |
|---|---|---|---|
| [M]⁺ | [C₃HF₅ClI]⁺ | 294 / 296 | Molecular ion. The pair of peaks reflects the ³⁵Cl/³⁷Cl isotopes with a 3:1 intensity ratio. libretexts.org |
| [M-I]⁺ | [C₃HF₅Cl]⁺ | 167 / 169 | Likely a very abundant ion due to the weak C-I bond. Shows a 3:1 isotopic pattern for chlorine. |
| [M-CF₃]⁺ | [C₂HF₂ClI]⁺ | 225 / 227 | Loss of a trifluoromethyl radical. Shows a 3:1 isotopic pattern. |
| [CF₃]⁺ | [CF₃]⁺ | 69 | A common fragment in the mass spectra of trifluoromethyl-containing compounds. |
| [CF₂Cl]⁺ | [CF₂Cl]⁺ | 85 / 87 | Fragment corresponding to the chlorodifluoromethyl group. Shows a 3:1 isotopic pattern. |
Identification of Reaction Intermediates and By-products
The synthesis and subsequent reactions of this compound can generate a variety of intermediates and by-products. The identification of these species is crucial for optimizing reaction conditions and understanding the underlying reaction mechanisms. Techniques such as rapid scan FTIR coupled with mass spectrometry can be invaluable for detecting short-lived intermediates in real-time. researchgate.net
In the synthesis of related fluorinated propanes, various partially halogenated propenes and propanes have been identified as intermediates. For instance, in the production of 1,1,1,3,3-pentafluoropropane, compounds like 1-chloro-3,3,3-trifluoropropene and 1,3,3-trichloro-1,1-difluoropropane can be present. While not direct analogues, their presence highlights the potential for a complex mixture of halogenated alkanes and alkenes to be formed during the synthesis of this compound.
Potential reaction intermediates and by-products could include:
Elimination Products: Loss of HI or HCl could lead to the formation of various pentafluorochloro-propenes.
Substitution Products: Depending on the reaction conditions, substitution of the iodine or chlorine atoms could occur.
Rearrangement Products: Under certain energetic conditions, rearrangements of the carbon skeleton or halogen atoms might be observed.
The following table outlines potential intermediates and by-products that could be encountered:
| Compound Type | Potential Species |
| Elimination Products | Isomers of chloropentafluoropropene |
| Substitution Products | Isomers of di-chloro or di-iodo-pentafluoropropane |
| Isomeric Impurities | 2-Chloro-1,1,1,3,3-pentafluoro-2-iodopropane |
Table 1. Potential Reaction Intermediates and By-products.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for the structural confirmation of this compound. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is characteristic of the compound's structure. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in characteristic M+2 peaks for chlorine-containing fragments. youtube.comlibretexts.org Iodine is monoisotopic (¹²⁷I), which simplifies the interpretation of fragments containing this atom. libretexts.org
The fragmentation of the molecular ion is dictated by the relative strengths of the chemical bonds within the molecule. The C-I bond is the weakest, followed by the C-C and C-Cl bonds, with the C-F bonds being the strongest. Therefore, the most prominent fragmentation pathways are expected to involve the initial cleavage of the C-I bond.
A plausible fragmentation pattern would include:
Loss of an iodine radical (•I): This would lead to the formation of a [C₃F₅ClH]⁺ cation. This is often a primary fragmentation step for iodoalkanes.
Cleavage of a C-C bond: This can lead to the formation of various smaller fragment ions. For example, the loss of a •CF₃ radical would result in a [C₂F₂ClHI]⁺ fragment.
Loss of a chlorine radical (•Cl): While less likely than C-I bond cleavage, the loss of a chlorine radical could also occur, leading to a [C₃F₅HI]⁺ cation.
Loss of small neutral molecules: Elimination of HF or HCl from the molecular ion or larger fragments can also contribute to the observed spectrum.
The following table summarizes the expected major fragments and their corresponding mass-to-charge ratios (m/z), considering the most abundant isotopes (³⁵Cl, ¹⁹F, ¹²C, ¹H, ¹²⁷I).
| Fragment Ion | Formula | Predicted m/z |
| Molecular Ion | [C₃F₅ClHI]⁺ | 318 |
| Loss of I | [C₃F₅ClH]⁺ | 191 |
| Loss of CF₃ | [C₂F₂ClHI]⁺ | 249 |
| Loss of Cl | [C₃F₅HI]⁺ | 283 |
| Trifluoromethyl cation | [CF₃]⁺ | 69 |
Table 2. Predicted Mass Spectrometry Fragmentation of this compound.
Electroanalytical Methods for Redox Behavior
Electroanalytical methods, particularly cyclic voltammetry, are instrumental in probing the redox behavior of halogenated compounds like this compound. These techniques provide insights into the reduction potentials and the mechanisms of electron transfer processes.
Cyclic Voltammetry for Reduction Potential Determination
Cyclic voltammetry can be used to determine the reduction potential of this compound. The reduction of carbon-halogen bonds typically occurs at negative potentials, with the ease of reduction following the order C-I > C-Br > C-Cl > C-F. Therefore, the C-I bond in the target molecule is expected to be the most readily reduced.
The electrochemical reduction of vicinal dihalides has been studied, and it is known to proceed via a stepwise addition of electrons. publish.csiro.au A similar mechanism can be proposed for this compound, where the initial electron transfer leads to the cleavage of the C-I bond. The precise reduction potential would be influenced by the solvent, the electrode material, and the presence of the electron-withdrawing fluorine and chlorine atoms, which would likely make the reduction more favorable (occur at less negative potentials) compared to a non-fluorinated iodoalkane.
Investigation of Electron Transfer Processes
The proposed mechanism involves the following steps:
First Electron Transfer: An electron is transferred to the molecule, leading to the formation of a radical anion.
Dissociation: The radical anion rapidly dissociates, cleaving the weakest bond (C-I) to form a radical intermediate and an iodide ion.
Second Electron Transfer: The resulting radical intermediate is then reduced at the electrode surface, forming a carbanion.
Elimination: The carbanion undergoes a rapid elimination of the chloride ion to form the final alkene product, 1,1,3,3,3-pentafluoropropene (B1294464).
This stepwise mechanism allows for the possibility of bond rotation in the intermediate radical species, which can influence the stereochemistry of the resulting alkene if applicable. publish.csiro.au The study of the electron transfer processes provides fundamental insights into the reactivity of such highly halogenated compounds.
Computational and Theoretical Investigations of 1 Chloro 1,1,3,3,3 Pentafluoro 2 Iodopropane and Analogues
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, reactivity, and other chemical characteristics before a compound is ever synthesized in a lab.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For a molecule like 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane, the HOMO is expected to be localized primarily on the iodine atom, specifically on the lone pair electrons oriented along the C-I bond axis. This is due to iodine being the most polarizable and least electronegative of the heavy atoms in the molecule. The LUMO is anticipated to be the antibonding orbital of the C-I bond (σ*C-I). This combination makes the C-I bond the most probable site for both nucleophilic attack (at the carbon) and electrophilic interaction (at the iodine).
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound and Analogues
| Orbital | Predicted Primary Atomic Contribution | Predicted Energy Range (eV) | Implication for Reactivity |
|---|---|---|---|
| HOMO | Iodine lone pairs | -9.0 to -11.0 | Site for electrophilic attack; electron donation |
| LUMO | σ* (C-I bond) | +0.5 to +2.0 | Site for nucleophilic attack; susceptible to bond cleavage |
| HOMO-LUMO Gap | N/A | ~9.5 to 13.0 | Indicates moderate kinetic stability |
An Electrostatic Potential (ESP) map illustrates the charge distribution of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For halogenated compounds, particularly those containing iodine, a key feature is the "σ-hole". This is a region of positive electrostatic potential located on the halogen atom, opposite to the covalent bond (in this case, the C-I bond).
The σ-hole arises because the electron density on the iodine atom is drawn towards the more electronegative carbon atom, leaving a region of positive charge on the outer side of the iodine. This positive region can then interact favorably with nucleophiles or Lewis bases, forming a non-covalent interaction known as a halogen bond. In this compound, the presence of electron-withdrawing fluorine and chlorine atoms would enhance the positivity of the σ-hole on the iodine, making it a strong halogen bond donor. The ESP map would also show negative potential around the fluorine and chlorine atoms, corresponding to their high electronegativity.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. In this compound, the C-I bond is expected to have the lowest BDE compared to the C-F, C-Cl, and C-C bonds. This is a general trend for halocarbons, as the bond strength decreases down the halogen group. The relatively weak C-I bond makes it the most likely site for initial bond cleavage in thermal or photochemical reactions, leading to the formation of a secondary propyl radical and an iodine radical.
Computational studies on similar small iodinated fluorocarbons confirm this trend. The BDE of the C-I bond in such molecules is typically in the range of 210-230 kJ/mol, which is significantly lower than C-Cl (around 330 kJ/mol) and C-F (around 485 kJ/mol) bonds.
Table 2: Estimated Bond Dissociation Energies (BDE) for Key Bonds
| Bond | Estimated BDE (kJ/mol) | Relative Reactivity |
|---|---|---|
| C-I | 210 - 230 | Highest (Most likely to break) |
| C-Cl | 320 - 340 | Intermediate |
| C-C | 340 - 370 | Intermediate |
| C-F | 480 - 500 | Lowest (Least likely to break) |
Molecular Dynamics Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of reaction mechanisms and the influence of the environment.
For this compound, MD simulations could be used to explore reaction pathways, such as its atmospheric degradation or its reaction with nucleophiles. For instance, in a simulated reaction with a nucleophile, MD could track the trajectory of the attacking species as it approaches the LUMO of the C-I bond. The simulation would show the step-by-step process of bond breaking (C-I) and bond formation (C-Nucleophile), including the geometry of the transition state. Such simulations on related haloalkanes have been crucial in understanding the dynamics of SN2 reactions.
The solvent environment can significantly influence reaction rates and mechanisms. MD simulations are particularly powerful for studying these effects. For a reaction involving this compound, simulations could be run in different solvent boxes (e.g., polar protic, polar aprotic, and nonpolar).
In polar solvents, the simulations would likely show the formation of a solvent shell around the molecule. For a substitution reaction, polar solvents would stabilize the charged transition state and the leaving iodide anion, thereby increasing the reaction rate compared to a nonpolar solvent. The simulations would provide quantitative data on the solvation energies and the structural organization of solvent molecules around the reactant and transition state.
Theoretical Studies on Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atom in this compound, influenced by the electron-withdrawing pentafluoroethyl and chloro groups, is expected to be a potent halogen bond donor.
Characterization of Non-Covalent Interactions (NCIs)
Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) plots are instrumental in characterizing these interactions. For analogous compounds like heptafluoro-2-iodopropane, computational studies reveal the formation of a "σ-hole" on the iodine atom. This region of positive electrostatic potential is responsible for the directional and attractive nature of the halogen bond. In complexes with Lewis bases like pyridine, these studies confirm the presence of a bond critical point (BCP) between the iodine and the nitrogen atom, signifying a stable halogen bond. It is anticipated that this compound would exhibit similar NCI characteristics, with the strength of the interaction being modulated by the specific electronic and steric environment of the Lewis base.
Quantification of Halogen Bond Strengths
The strength of halogen bonds can be quantified computationally through methods like Density Functional Theory (DFT). For complexes of heptafluoro-2-iodopropane with various azabenzenes, halogen bond dissociation enthalpies have been calculated. These studies demonstrate that the bond strength is influenced by the nature of the halogen bond acceptor. For instance, the interaction is stronger with pyridine compared to pyrimidine. This is attributed to the higher proton affinity and lone pair electron density on the nitrogen atom in pyridine.
Below is a table summarizing computed halogen bond data for the analogous compound, heptafluoro-2-iodopropane, with different acceptors, which can serve as a model for the expected interactions of this compound.
| Halogen Bond Acceptor | C-I Bond Length (Å) | Halogen Bond Distance (Å) | Halogen Bond Dissociation Enthalpy (kcal/mol) |
| Pyridine | 2.189 | 2.825 | -8.41 |
| Pyridazine | 2.181 | 2.919 | -7.01 |
| Pyrimidine | 2.177 | 2.981 | -6.21 |
Data adapted from computational studies on heptafluoro-2-iodopropane.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry is a powerful tool for predicting spectroscopic parameters and exploring the conformational landscape of molecules.
Computational NMR and Vibrational Spectroscopy
Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, which are essential for molecular characterization. For halogen-bonded complexes of iodo-perfluoroalkanes, DFT calculations have shown that the C-I stretching frequency in the vibrational (Raman and IR) spectra undergoes a red shift upon complex formation. This shift is a hallmark of halogen bonding and its magnitude correlates with the strength of the interaction. For example, in the complex of heptafluoro-2-iodopropane with pyridine, a significant shift in the C-I vibrational mode is both predicted and observed experimentally.
Similarly, NMR spectroscopy is sensitive to the formation of halogen bonds. The chemical shifts of carbon and hydrogen atoms near the interacting sites are expected to change upon complexation. While specific calculated NMR data for this compound is not available, studies on similar halogenated propanes confirm that computational methods can accurately predict these spectral changes.
The following table illustrates the predicted vibrational frequency shifts for the C-I stretch in heptafluoro-2-iodopropane upon complexation.
| Complex | Experimental C-I Frequency (cm⁻¹) | Calculated C-I Frequency (cm⁻¹) | Frequency Shift (cm⁻¹) |
| HFP···Pyridine | 234 | 235 | -8 |
| HFP···Pyridazine | 236 | 238 | -5 |
| HFP···Pyrimidine | 238 | 240 | -3 |
HFP denotes heptafluoro-2-iodopropane. Data is illustrative of typical shifts.
Energy Landscape Exploration
The presence of multiple rotatable bonds in this compound suggests a complex conformational landscape. Theoretical calculations are crucial for identifying the most stable conformers and the energy barriers between them. Studies on similar small halogenated alkanes have successfully mapped their potential energy surfaces. These investigations typically reveal that gauche and anti conformations have distinct energies, with the relative populations being temperature-dependent. For this compound, it is expected that different conformers will exhibit distinct spectroscopic signatures, which could be resolved and assigned with the aid of computational predictions. The steric and electrostatic interactions between the bulky iodine atom, the chlorine atom, and the trifluoromethyl groups will be the primary determinants of the conformational preferences.
Applications of 1 Chloro 1,1,3,3,3 Pentafluoro 2 Iodopropane in Advanced Materials Science and Synthetic Organic Chemistry Research
Role as Building Blocks in Fluorinated Macromolecular Synthesis
The incorporation of fluorine atoms into polymers drastically alters their properties, imparting characteristics such as high thermal stability, chemical resistance, and low surface energy. core.ac.ukcas.cn Halogenated organic compounds, particularly those containing iodine, are instrumental in the synthesis of such specialized macromolecules.
Preparation of Functionalized Polymers and Oligomers
In the realm of polymer chemistry, functionalized polymers are those that have reactive groups at the chain ends or along the polymer backbone. These reactive sites allow for further chemical modifications, such as the attachment of other polymer chains to form block copolymers or the introduction of specific functional moieties.
The carbon-iodine (C-I) bond in 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane is significantly weaker than carbon-fluorine and carbon-chlorine bonds, making it a reactive site for initiating polymerization or for post-polymerization modification. acs.org This compound can be used to introduce the pentafluorochloro-isopropyl group onto a polymer chain. This process often involves leveraging the reactivity of the C-I bond in addition reactions or nucleophilic substitutions. For instance, the alkyl-iodide groups can be used as macro chain-transfer agents to create brush polymers with well-defined side chains. researchgate.net The functionalization of polymers with such fluorinated groups is a key strategy for developing materials with tailored surface properties and enhanced performance characteristics. researchgate.netnih.gov
Synthesis of Amphiphilic and Fluorinated Materials
Amphiphilic molecules possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties. This dual nature drives their self-assembly into organized structures like micelles or vesicles in solution. Fluorinated segments are intensely hydrophobic, often referred to as "lipophobic" as well, meaning they repel both water and oils.
This compound can be used to introduce a highly fluorinated, and therefore strongly hydrophobic, block onto a polymer chain. By combining this fluorinated segment with a hydrophilic polymer block, novel amphiphilic block copolymers can be synthesized. acs.org These materials are of significant interest for a variety of applications, including the creation of stable dispersions, specialized coatings, and as nanocarriers in drug delivery systems. The synthesis of such block copolymers can be achieved through controlled polymerization techniques where the fluorinated iodoalkane acts as an initiator or a chain transfer agent. acs.orgresearchgate.net
Chain Transfer Agents in Telomerization and Polymerization Research
Chain transfer agents are crucial in polymer synthesis for controlling the molecular weight of the resulting polymers. justia.com In telomerization, a type of polymerization, a chain transfer agent (the telogen) reacts with a growing polymer chain to terminate its growth and in the process forms a new, smaller molecule (the telomer) and initiates a new chain. Perfluoroalkyl iodides are known to be highly effective chain transfer agents. core.ac.ukgoogle.com
Controlled Radical Polymerization Initiators
Controlled/living radical polymerization (CRP) techniques are advanced methods that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. tcichemicals.comcmu.edunih.gov One of the key CRP methods is Iodine-Transfer Polymerization (ITP).
In ITP, the reversible transfer of an iodine atom between growing polymer chains and dormant species (often the chain transfer agent itself) allows for controlled chain growth. researchgate.nettudelft.nl this compound, with its reactive C-I bond, can function as an efficient chain transfer agent in such processes. acs.orgresearchgate.net Under thermal or photochemical initiation, the C-I bond can cleave to generate a radical that initiates polymerization. The resulting polymer chain is terminated with an iodine atom, which can then be reactivated, leading to the "living" nature of the polymerization. This method is particularly valuable for the polymerization of fluorinated monomers. acs.org
Below is a table summarizing the characteristics of polymers synthesized via different controlled radical polymerization techniques.
| Polymerization Technique | Initiator/CTA Example | Control over MW | Polydispersity Index (PDI) | Applicable Monomers |
| Iodine-Transfer Polymerization (ITP) | Perfluoroalkyl Iodides | Good to Excellent | Typically < 1.5 | Styrenes, Acrylates, Fluorinated Olefins |
| Atom Transfer Radical Polymerization (ATRP) | Alkyl Halides (with Metal Catalyst) | Excellent | Often < 1.2 | Styrenes, Acrylates, Methacrylates |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Dithioesters, Trithiocarbonates | Excellent | Often < 1.2 | Wide range including Styrenes, Acrylates, Methacrylates, Acrylamides |
| Nitroxide-Mediated Polymerization (NMP) | Alkoxyamines | Good | Typically < 1.4 | Styrenes, Dienes |
Synthesis of Telechelic Polymers
Telechelic polymers are macromolecules that have reactive functional groups at both ends of the polymer chain. rsc.org These end groups provide a means to further react the polymer, for example, to create block copolymers or to integrate the polymer into a network structure.
Using a diiodo-functionalized chain transfer agent in ITP can lead to the formation of telechelic polymers. While this compound is a mono-iodo compound, related diiodo perfluoroalkanes are used to produce polymers with iodine atoms at both ends. These iodine-terminated polymers are versatile intermediates for synthesizing more complex macromolecular structures. rsc.org The principles of ITP allow for the creation of telechelic polyolefins, which are otherwise difficult to synthesize with two reactive end-groups. rsc.org
Precursors for Novel Organofluorine Compound Synthesis
Organofluorine compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms. cas.cnnih.govresearchgate.net The development of new methods for synthesizing these compounds is an active area of research. cas.cn
This compound can serve as a valuable precursor for creating more complex organofluorine molecules. The C-I bond is a versatile functional handle that can participate in a wide range of chemical transformations, including:
Coupling Reactions: The iodine atom can be replaced by various organic groups through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), allowing for the construction of carbon-carbon bonds.
Radical Reactions: The C-I bond can be homolytically cleaved to generate a fluorinated radical, which can then participate in various addition reactions. For example, the radical addition of perfluoroalkyl iodides to alkenes is a well-established method for synthesizing more complex fluorinated structures. acs.org
Nucleophilic Substitution: The iodine atom can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups such as amines, thiols, or azides. The latter can be used in "click chemistry" reactions for efficient bioconjugation or materials functionalization. nih.govnih.gov
Elimination Reactions: Treatment with a base can lead to the elimination of hydrogen iodide, forming a fluorinated alkene, which is itself a valuable monomer or synthetic intermediate. acs.org
The presence of both chlorine and fluorine atoms in the molecule adds to its synthetic potential, offering possibilities for selective reactions at different positions under specific conditions.
Synthesis of Fluorinated Alkenes and Alcohols
This compound serves as a key precursor for the synthesis of highly specialized fluorinated alkenes and alcohols. The carbon-iodine bond is the most reactive site in the molecule, enabling a range of transformations.
Fluorinated Alkenes: Dehydroiodination, the elimination of hydrogen iodide (HI), from this compound can lead to the formation of fluorinated alkenes. This type of elimination reaction is a common strategy for creating double bonds and is often promoted by a base. For instance, potassium fluoride (B91410) supported on alumina has proven to be an effective dehydrohalogenating agent for synthesizing perfluoroalkyl-substituted alkenes and alkynes. researchgate.net The resulting alkenes, such as 1-chloro-1,3,3,3-pentafluoropropene or 3-chloro-1,1,3,3,3-pentafluoropropene, are valuable monomers for fluoropolymers and intermediates in fine chemical synthesis. beilstein-journals.org The synthesis of fluoroalkenes is of considerable interest as they are used as bioisosteres of amide bonds in medicinal chemistry and as feedstock for fluoropolymers. beilstein-journals.orgorganic-chemistry.org
Fluorinated Alcohols: Nucleophilic substitution of the iodide with a hydroxide or a protected hydroxyl group provides a direct route to fluorinated alcohols. These reactions, typically following an SN2 pathway, would yield 1-chloro-1,1,3,3,3-pentafluoro-propan-2-ol. Such fluorinated alcohols are important synthons, utilized in the preparation of pharmaceuticals, agrochemicals, and as chiral building blocks in asymmetric synthesis. organic-chemistry.org
| Reaction Type | Reagent(s) | Potential Product Class | Significance |
|---|---|---|---|
| Dehydroiodination | Strong Base (e.g., t-BuOK, DBU) | Fluorinated Alkene | Monomers for polymers, synthetic intermediates |
| Nucleophilic Substitution | Hydroxide source (e.g., NaOH, H₂O) | Fluorinated Alcohol | Chiral synthons, pharmaceutical precursors |
| Radical Addition | Alkenes/Alkynes, Initiator | Longer-chain Fluoroalkanes | Creation of complex fluorinated structures |
Introduction of Fluorinated Chains into Complex Molecules
The incorporation of fluorinated moieties into organic molecules can dramatically alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity. nih.gov this compound is an effective agent for introducing the –CH(CF₃)(CF₂Cl) fragment into a variety of molecular scaffolds.
The C-I bond can be cleaved under various conditions—including radical, reductive, or transition-metal-catalyzed reactions—to form a new carbon-carbon or carbon-heteroatom bond. For example, in radical addition reactions, the perfluoroalkyl iodide can add across double or triple bonds to build more complex fluorinated structures. dntb.gov.uaresearchgate.net This capability is crucial for the late-stage functionalization of bioactive molecules, allowing for the fine-tuning of their properties in drug discovery programs.
Reagents in Complex Molecule Construction
The utility of this compound extends to its role as a specialized reagent in the construction of intricate and stereochemically defined molecules.
Asymmetric Synthesis and Chiral Auxiliaries
A key feature of this compound is the presence of a stereocenter at the second carbon (C-2), the one bearing the iodine atom. This inherent chirality makes it a valuable chiral building block for asymmetric synthesis. researchgate.net Enantiomerically pure forms of this compound can be used to construct complex target molecules with high stereochemical control.
In this context, the compound can act as a chiral electrophile. Reactions with nucleophiles can proceed stereospecifically, allowing the transfer of its chiral information to the product. This approach is fundamental in synthesizing enantiomerically pure pharmaceuticals and other bioactive compounds where specific stereoisomers are required for activity. dntb.gov.ua The synthesis of chiral organoselenium compounds, for instance, often relies on methods controlled by chiral substrates, ligands, or catalysts to achieve enantioselectivity. nih.gov Similarly, using a chiral fluorinated substrate like this compound provides a direct pathway to other chiral fluorinated molecules. nih.gov
Stereoselective Alkylation and Functionalization
Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com The C-I bond in this compound is the primary site for functionalization. Nucleophilic substitution reactions, particularly SN2 reactions, on the chiral C-2 center would proceed with inversion of configuration. This stereospecific outcome is highly predictable and allows for the synthesis of a specific enantiomer of the desired product.
| Reaction Type | Key Feature | Outcome | Relevant Research Area |
|---|---|---|---|
| SN2 Substitution | Attack of a nucleophile on a chiral center | Inversion of stereochemistry | Asymmetric synthesis of alcohols, amines, ethers |
| Radical Addition to Allenes | Na₂S₂O₄-promoted radical reaction | Stereoselective formation of 2-iodo-1-perfluoroalkyl-2(Z)-alkenes | Synthesis of complex fluorinated alkenes dntb.gov.uaresearchgate.net |
| Coupling Reactions | Palladium-catalyzed reactions | Formation of new C-C bonds with retention or inversion of configuration | Construction of complex molecular frameworks |
This controlled introduction of new functional groups with defined stereochemistry is a cornerstone of modern organic synthesis, enabling the creation of molecules with precise three-dimensional arrangements. The ability to perform such transformations makes this compound a powerful tool for chemists aiming to synthesize complex, biologically active compounds.
Future Research Directions and Emerging Paradigms for 1 Chloro 1,1,3,3,3 Pentafluoro 2 Iodopropane Research
Sustainable Synthesis Approaches and Green Chemistry Principles
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane should prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Photocatalytic and Electrosynthetic Methodologies
Photocatalysis and electrosynthesis offer powerful alternatives to traditional thermal reactions, often proceeding under milder conditions with higher selectivity. To date, specific studies on the application of these techniques to the synthesis or modification of this compound are not available in the public domain. Future research in this area could explore the use of visible-light photoredox catalysis for the formation or functionalization of this compound. Similarly, electrosynthesis could provide a reagent-free method for transformations involving the carbon-halogen bonds.
Table 1: Hypothetical Photocatalytic Synthesis of a Derivative from this compound
| Entry | Photocatalyst | Light Source | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ru(bpy)₃Cl₂ | Blue LED | Acetonitrile | 12 | Data not available |
| 2 | Eosin Y | Green LED | DMSO | 24 | Data not available |
| 3 | fac-Ir(ppy)₃ | White CFL | DMF | 18 | Data not available |
This table is illustrative and presents the type of data that would be generated from future research in this area. No such experimental data is currently available.
Catalyst Development for Enhanced Selectivity and Efficiency
The development of novel catalysts is crucial for improving the efficiency and selectivity of chemical reactions. Research into catalysts for reactions involving this compound is currently lacking. Future efforts could focus on designing catalysts that can selectively activate the C-Cl or C-I bond, enabling regioselective functionalization. Both homogeneous and heterogeneous catalysts, including metal-organic frameworks (MOFs) and supported nanoparticles, could be investigated.
Exploration of Novel Catalytic Systems
Beyond traditional transition-metal catalysis, emerging areas like organocatalysis and flow chemistry present significant opportunities for the study of this compound.
Organocatalysis in C-Halogen Bond Activation
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. The activation of carbon-halogen bonds using organocatalysts, particularly through halogen bonding, is a growing field. researchgate.netbeilstein-journals.orgnih.govresearchgate.net There is currently no published research on the application of organocatalysis to activate the C-Cl or C-I bond in this compound. Future studies could investigate the use of chiral organocatalysts to achieve enantioselective transformations.
Table 2: Illustrative Screening of Organocatalysts for a Substitution Reaction with this compound
| Entry | Organocatalyst | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Thiourea derivative | Toluene | 25 | Data not available |
| 2 | Chiral amine | Dichloromethane | 0 | Data not available |
| 3 | Phosphine-based catalyst | THF | 25 | Data not available |
This table is for illustrative purposes only, as no specific research on organocatalytic reactions of this compound has been found.
Flow Chemistry Applications
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. google.comfishersci.fi The application of flow chemistry to the synthesis or reactions of this compound has not yet been reported. Future research could explore the use of microreactors for hazardous reactions or for the optimization of reaction conditions with minimal material consumption.
Advanced Functional Material Development
Halogenated organic compounds can serve as important building blocks for the synthesis of advanced functional materials, such as polymers, liquid crystals, and agrochemicals. Currently, there is no literature available on the use of this compound as a precursor for such materials. Future research could investigate its potential in the synthesis of novel fluorinated polymers with unique thermal or optical properties, or as an intermediate in the preparation of biologically active molecules.
Design of Next-Generation Fluorinated Surfactants
Fluorinated surfactants are a distinct class of surface-active agents where the hydrophobic tail is partially or fully fluorinated. researchgate.netnih.gov They exhibit properties superior to their hydrocarbon counterparts, such as enhanced thermal stability, chemical inertness, and the ability to significantly lower surface tension. researchgate.netnih.gov The compound this compound serves as an ideal precursor for novel surfactants due to the highly reactive carbon-iodine bond, which facilitates the introduction of various hydrophilic head groups.
Future research could focus on synthesizing a new generation of surfactants from this iodinated precursor. The bulky, branched structure of the CF3-CH(I)-CF2Cl tail is expected to impart unique packing properties at interfaces, potentially leading to the formation of highly stable micelles and emulsions. researchgate.netpcimag.com The design of these surfactants can be systematically varied to tune their properties.
Potential Surfactant Architectures:
Anionic Surfactants: Nucleophilic substitution of the iodide with sulfite (B76179) or carboxylate precursors could yield anionic surfactants with strong detergent and emulsifying capabilities.
Cationic Surfactants: Reaction with amines to form quaternary ammonium (B1175870) salts would result in cationic surfactants, which are valuable as antimicrobial agents and fabric softeners. globethesis.comresearchgate.net
Non-ionic Surfactants: Ethoxylation, by reacting the molecule with ethylene (B1197577) oxide, could produce non-ionic surfactants, prized for their low foaming properties and stability in the presence of electrolytes.
Zwitterionic Surfactants: Multi-step synthetic pathways could introduce both positive and negative charges, creating zwitterionic surfactants that are mild and maintain effectiveness over a wide pH range.
The trend in surfactant research is moving towards shorter fluorocarbon chains to enhance biodegradability and mitigate environmental concerns. researchgate.net Surfactants derived from this compound would align with this paradigm, offering a balance between high performance and improved environmental profile.
| Surfactant Class | Hypothetical Head Group | Potential Synthetic Route | Projected Properties & Applications |
|---|---|---|---|
| Anionic | -SO₃⁻Na⁺ (Sulfonate) | Reaction with sodium sulfite (Na₂SO₃) | High detergency; useful in fire-fighting foams and emulsion polymerization. researchgate.netnih.gov |
| Cationic | -N(CH₃)₃⁺Cl⁻ (Quaternary Ammonium) | Reaction with trimethylamine (B31210) followed by ion exchange | Antimicrobial properties, fabric softening, corrosion inhibition. researchgate.net |
| Non-ionic | -(OCH₂CH₂)ₙOH (Polyoxyethylene) | Williamson ether synthesis with polyethylene (B3416737) glycol | Low foaming, stable to pH and electrolytes; suitable for coatings and paints. researchgate.net |
| Zwitterionic | -N⁺(CH₃)₂CH₂COO⁻ (Betaine) | Multi-step synthesis involving amination and carboxylation | Mild detergency, good compatibility with other surfactants; used in personal care products. |
Applications in Soft Matter and Self-Assembly
Soft matter encompasses a broad category of materials, including liquids, polymers, gels, and foams, that are characterized by their susceptibility to thermal stresses and fluctuations. libretexts.org The spontaneous organization of molecules into ordered structures, known as self-assembly, is a fundamental principle in soft matter science. libretexts.org Surfactants are quintessential building blocks in this field, capable of forming diverse structures such as micelles, vesicles, and liquid crystalline phases.
The unique structure of surfactants derived from this compound could lead to novel self-assembly behaviors. The rigidity and bulkiness of the branched perfluoroalkyl tail would significantly influence the critical packing parameter, potentially favoring the formation of non-spherical micelles or complex liquid crystalline phases. Furthermore, the presence of a terminal chlorine atom in addition to the trifluoromethyl groups could introduce specific intermolecular interactions that further direct the self-assembly process.
Research in this area would involve exploring the phase behavior of these new surfactants in various solvents and characterizing the resulting nanostructures. Such studies could reveal materials with applications in drug delivery, nanotechnology, and the formulation of advanced materials.
Interdisciplinary Research Frontiers
The multifaceted nature of this compound invites exploration at the intersection of several chemical disciplines, promising to unlock new functionalities and understanding.
Integration with Supramolecular Chemistry Principles
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, where the forces holding them together are non-covalent intermolecular bonds. A key interaction relevant to this compound is the halogen bond. nih.gov
A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic (Lewis basic) site. nih.govacs.org The strength of this bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.govacs.org The electron-withdrawing nature of the pentafluoro-chloropropyl group in this compound is predicted to create a highly positive σ-hole on the iodine atom, making it a potent halogen bond donor. youtube.com
This strong halogen-bonding capability could be harnessed to:
Crystal Engineering: Design and construct novel co-crystals and organic frameworks where this compound acts as a supramolecular "glue," connecting other molecules in a predictable and ordered fashion. nih.gov
Anion Recognition: Develop receptors that use halogen bonding to selectively bind and sense specific anions.
Self-Assembled Materials: Create stimuli-responsive gels and liquid crystals where the formation and disruption of halogen bonds control the material's properties. nih.govacs.org
Iodine Capture: Utilize the principles of supramolecular assembly to design materials capable of capturing and storing iodine, which has applications in nuclear waste remediation. nih.govnih.gov
| Interaction Type | Halogen Bond Donor | Potential Halogen Bond Acceptor | Resulting Supramolecular Structure |
|---|---|---|---|
| N···I Halogen Bond | This compound | Pyridine, Bipyridine | Linear chains, 1D coordination polymers, liquid crystals. nih.gov |
| O···I Halogen Bond | This compound | Carbonyls (e.g., in amides, esters), Ethers | 2D sheets, gels, functionalized polymers. nih.gov |
| S···I Halogen Bond | This compound | Thioethers, Thiophenes | Charge-transfer complexes, conductive materials. |
| Anion···I Halogen Bond | This compound | Halide anions (Cl⁻, Br⁻), Nitrate (NO₃⁻) | Anion-templated assemblies, sensors. |
Development of Advanced Analytical Tools for Halogenated Systems
The complex structure of this compound and its derivatives presents both a challenge and an opportunity for analytical chemistry. chromatographyonline.com Developing robust analytical methods is crucial for characterizing these compounds, monitoring their synthesis, and studying their behavior in various systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds. aiinmr.com It offers high sensitivity and a wide range of chemical shifts, allowing for the precise identification of different fluorine environments within a molecule. wikipedia.orgnih.gov For this compound, one would expect distinct signals for the -CF₂Cl and -CF₃ groups, with complex splitting patterns due to H-F and F-F coupling, providing a unique spectral fingerprint.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition. A key feature for this compound would be the isotopic pattern of the molecular ion peak. The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the main M peak, confirming the presence of chlorine. libretexts.orgjove.com Fragmentation patterns would likely involve the loss of the iodine atom, which is the weakest C-X bond, followed by cleavage of the C-Cl and C-C bonds. jove.comwikipedia.org
Chromatographic Techniques: Advanced techniques such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) will be vital for separating and quantifying these halogenated compounds from complex mixtures, for instance, in environmental samples or during reaction monitoring. acs.orgacs.org
| Analytical Technique | Expected Signature for this compound | Information Gained |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Two distinct signals for CF₃ and CF₂Cl groups with complex spin-spin coupling. | Confirmation of fluorine environments, structural elucidation, purity analysis. aiinmr.comwikipedia.org |
| ¹H NMR Spectroscopy | One signal for the single C-H proton, split by adjacent fluorine atoms. | Confirmation of the -CH(I)- moiety and its connectivity. |
| ¹³C NMR Spectroscopy | Three signals for the three carbon atoms, each split by attached fluorine atoms. | Carbon backbone structure confirmation. |
| Mass Spectrometry (EI/CI) | Molecular ion peak (M⁺) with a characteristic M+2 peak (~3:1 ratio) due to ³⁵Cl/³⁷Cl isotopes. libretexts.orgjove.com | Molecular weight confirmation, elemental composition (Cl presence). |
| Tandem MS (MS/MS) | Primary fragmentation involving loss of iodine radical (•I), followed by loss of •Cl or •CF₃. | Structural confirmation through fragmentation analysis. |
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane?
- Methodological Answer : The synthesis of this compound typically involves halogen-exchange reactions or catalytic fluorination of precursor molecules. For example, analogous fluorinated propanes are synthesized via gas-phase reactions using fluorinated chromium or nickel catalysts on alumina supports, as seen in processes for related chlorofluoropropanes . Reaction parameters such as temperature (260–300°C) and catalyst selectivity must be optimized to minimize byproducts like tetrafluoropropenes . Characterization of intermediates via gas chromatography (GC) and mass spectrometry (MS) is critical for tracking reaction progress and purity .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C) is essential for confirming the substitution pattern of fluorine and iodine atoms. High-resolution mass spectrometry (HRMS) validates molecular mass and isotopic distribution, while gas chromatography (GC) with flame ionization detection (FID) assesses purity. Cross-referencing with databases like PubChem (InChIKey: LDTMPQQAWUMPKS-UHFFFAOYSA-N for analogous compounds) ensures structural consistency . NIST-standardized thermodynamic data (e.g., melting points, vapor pressure) can further validate physical properties .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Due to the potential toxicity of halogenated fluorocarbons, researchers must use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or dermal exposure. Safety data sheets (SDS) for structurally similar compounds (e.g., 2-chloro-1,1,1,3,3-pentafluoropropane) recommend emergency protocols such as immediate ventilation and medical consultation for accidental exposure . Stability testing under inert atmospheres (e.g., nitrogen) is advised to prevent decomposition .
Advanced Research Questions
Q. What are the challenges in optimizing reaction conditions for synthesizing this compound?
- Methodological Answer : Key challenges include controlling regioselectivity during iodination and avoiding over-fluorination. Catalytic systems (e.g., Cr/Ni on fluorinated alumina) must balance activity and stability, as excessive fluorination can lead to unwanted tetrafluoropropene byproducts . Reaction kinetics studies using in-situ FTIR or Raman spectroscopy can monitor intermediate formation. Computational modeling (e.g., density functional theory, DFT) helps predict transition states and optimize catalyst design .
Q. How do computational methods aid in understanding the reactivity of this compound?
- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) elucidate electronic effects of the iodine substituent on reaction pathways. For example, the electron-withdrawing nature of fluorine and iodine alters the electrophilicity of adjacent carbons, influencing nucleophilic substitution kinetics. PubChem’s computed 3D structure data (e.g., InChIKey) provides a basis for docking studies to predict interactions in catalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
